Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate
Description
Properties
Molecular Formula |
C11H11F3O3 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI Key |
XDVGJIJCMMUKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Mizoroki–Heck Cross-Coupling and Cascade Hydrogenation Approach
One of the most efficient and industrially relevant methods for synthesizing intermediates leading to methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate involves a palladium-catalyzed Mizoroki–Heck cross-coupling reaction followed by selective reduction steps.
Step 1: Mizoroki–Heck Cross-Coupling
The synthesis begins with the coupling of 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium(II) acetate [Pd(OAc)2] in the presence of tetrabutylammonium acetate. This reaction proceeds in N,N-dimethylformamide at approximately 90 °C for 3–4 hours, yielding a mixture primarily of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and a minor amount of ethyl 3-(3-trifluoromethylphenyl)propanoate.
Step 2: Hydrogenation and Reduction
The crude product mixture undergoes hydrogenation, and the palladium catalyst is efficiently recovered as Pd/Al2O3. Subsequently, selective reduction of the ester by-product to the aldehyde intermediate is achieved using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA), which provides high yield and selectivity under mild conditions.
Step 3: Hydrolysis and Purification
The aldehyde intermediate is purified through bisulfite adduct crystallization, a known technique that enhances purity by selective precipitation and regeneration of the aldehyde. The final step involves hydrolysis to yield the target methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate compound.
Table 1: Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Mizoroki–Heck Cross-Coupling | Pd(OAc)2, nBu4NOAc, 1-bromo-3-(CF3)benzene | DMF, 90 °C, 3–4 h | High | Avoids phosphine ligands |
| 2 | Hydrogenation & Reduction | Pd/Al2O3 catalyst, PDBBA | Mild temp, cascade process | >90 | Selective ester reduction |
| 3 | Bisulfite Adduct Purification | Sodium bisulfite in ethanol/water | 35 °C 16 h + 5 °C 4 h | Quantitative | Enhances aldehyde purity |
This method benefits from microwave-assisted heating options that reduce reaction times without compromising yield or selectivity, making it suitable for scale-up in pharmaceutical manufacturing.
Michael Addition and Chemoselective Alkylation Routes
Another synthetic approach involves the chemoselective Michael addition of acrylic acid derivatives to heterocyclic thioamides, followed by alkylation and esterification steps to build related methyl 2-hydroxy-3-arylpropanoate derivatives.
- The parent quinoxaline thione is first prepared by thiation of 3-phenylquinoxalin-2(1H)-one.
- This thione undergoes a Michael reaction with methyl acrylate or related acrylic acid derivatives in the presence of triethylamine, yielding S-alkylated methyl esters.
- The alkylation occurs selectively at the sulfur atom due to the electronic properties of the quinoxaline ring system.
- The resulting methyl esters are characterized by 1H and 13C NMR spectroscopy, confirming the structure of methyl 2-hydroxy-3-arylpropanoate analogs.
This method, while more focused on quinoxaline derivatives, demonstrates the utility of chemoselective alkylation strategies for preparing biologically relevant methyl 2-hydroxy-3-substituted propanoates.
Comparative Analysis of Preparation Methods
| Feature | Mizoroki–Heck & Reduction Route | Michael Addition & Alkylation Route |
|---|---|---|
| Starting Materials | 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal | Quinoxaline thione, methyl acrylate |
| Catalysts | Pd(OAc)2, Pd/Al2O3 | Triethylamine (base) |
| Reaction Conditions | DMF, 90 °C, microwave-assisted options | Room temperature to moderate heating |
| Selectivity & Yield | High selectivity, >90% yield | Good yields, chemoselective sulfur alkylation |
| Scalability | Industrially scalable with catalyst recovery | More suited for laboratory synthesis |
| Product Purification | Bisulfite adduct crystallization | Standard chromatographic and spectral methods |
Research Findings and Practical Notes
- The palladium-catalyzed Mizoroki–Heck cross-coupling combined with selective reduction is currently the most efficient and scalable method for synthesizing methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate and its key aldehyde intermediates.
- Microwave-assisted protocols significantly reduce reaction time while maintaining high yields and selectivity, beneficial for industrial applications.
- The bisulfite adduct purification technique is critical for obtaining high-purity aldehyde intermediates, which are essential for downstream transformations.
- Alternative hydride reagents such as diisobutylaluminum hydride (DIBAL-H) show poorer selectivity and require very low temperatures, making them less practical for large-scale synthesis.
- Chemoselective Michael addition methods provide complementary synthetic routes for related methyl 2-hydroxy-3-substituted propanoates, especially in heterocyclic systems.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 undergoes oxidation under controlled conditions. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, yielding methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate.
-
Stronger oxidants like chromium trioxide (CrO₃) further oxidize the compound to 3-(trifluoromethyl)benzoic acid via cleavage of the propanoate chain.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4h | Methyl 3-oxo-3-[trifluoromethylphenyl]propanoate | 78 | |
| CrO₃ (excess) | Acetone, 0°C, 2h | 3-(Trifluoromethyl)benzoic acid | 92 |
Reduction Reactions
The ester group and hydroxyl moiety participate in selective reductions:
-
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, forming 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propan-1-ol.
-
Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in intermediates but shows no effect on the trifluoromethyl group due to its stability .
Table 2: Reduction Efficiency with Different Reagents
| Reagent | Temperature | Time | Product | Conversion (%) | Reference |
|---|---|---|---|---|---|
| LiAlH₄ (2 eq) | THF, 25°C | 1h | 2-Hydroxypropanol derivative | 88 | |
| H₂ (1 atm)/Pd-C | EtOH, 50°C | 3h | Saturated propanoate analog | 95 |
Substitution Reactions
The trifluoromethylphenyl group directs electrophilic and nucleophilic substitutions:
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to the trifluoromethyl group.
-
Nucleophilic aromatic substitution with amines (e.g., NH₃) occurs under microwave-assisted conditions, yielding amino-substituted derivatives .
Key Mechanistic Insights:
-
The electron-withdrawing trifluoromethyl group deactivates the ring, favoring meta/para substitution patterns.
-
Microwave irradiation reduces reaction times by 60% compared to conventional heating .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O) produces 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid.
-
Basic hydrolysis (NaOH/EtOH) yields the sodium salt of the acid, which is water-soluble.
Cross-Coupling Reactions
While not directly involving the compound itself, its synthesis relies on Mizoroki-Heck cross-coupling between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal . This step highlights the compound’s origin from palladium-catalyzed coupling, a reaction critical for introducing the trifluoromethylphenyl moiety.
Critical Analysis of Reaction Pathways
-
Steric Effects : The trifluoromethyl group hinders reactions at the ortho position, favoring meta selectivity.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution pathways by stabilizing transition states .
-
Byproduct Management : Hydrogenation steps require precise control to avoid over-reduction of ester groups .
Scientific Research Applications
Scientific Research Applications of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound with a trifluoromethyl group on a phenyl ring connected to a propanoate moiety. Its unique chemical structure gives it distinct physical and chemical properties, making it valuable in scientific research. The trifluoromethyl group is known for its electron-withdrawing effects, influencing the compound's reactivity and stability.
Applications
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is used across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology Its unique structure makes it a valuable tool for studying biochemical pathways and interactions.
- Industry It is used in the production of specialty chemicals and materials with specific properties.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction The ester group can be reduced to an alcohol.
- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions.
Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The specific reaction conditions and reagents determine the major products formed.
Role of Trifluoromethyl Group
The trifluoromethyl group is significant in pharmaceutical chemistry due to its ability to alter the physicochemical properties and biological activity of drug molecules . The presence of a trifluoromethyl group can:
- Modulate the compound’s binding affinity.
- Affect selectivity towards specific targets.
- Influence various biochemical pathways.
Calcimimetic Drug Synthesis
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The trifluoromethyl group can modulate the compound’s binding affinity and selectivity towards specific targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations:
- Hydroxyl vs.
- Trifluoromethyl Positioning: The meta-phenyl -CF₃ in the target compound contrasts with the propanoate-chain -CF₃ in , leading to distinct electronic effects (e.g., inductive vs. resonance stabilization) .
- Steric and Lipophilic Effects : Bulky substituents in Compound 272 reduce solubility but enhance binding to hydrophobic targets, a design strategy common in pesticidal compounds .
Notable Trends:
- The hydroxyl group in the target compound improves solubility compared to the methoxy analog () but reduces lipophilicity relative to Esmolol’s isopropylamino group .
- Trifluoromethyl groups universally enhance metabolic stability, a feature leveraged in both agrochemicals () and pharmaceuticals .
Biological Activity
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is characterized by the following:
- Molecular Formula : C₁₁H₁₁F₃O₃
- Molecular Weight : 248.20 g/mol
- IUPAC Name : Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate
- Key Features : The presence of a trifluoromethyl group enhances lipophilicity and influences reactivity, making it a valuable candidate for various biochemical applications.
Synthesis
The synthesis of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate typically involves:
- Mizoroki-Heck Cross-Coupling Reaction : Coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)₂).
- Hydrogenation : The crude mixture undergoes hydrogenation to yield the desired compound.
- Microwave-Assisted Conditions : This method can optimize reaction times without affecting yield or selectivity.
The biological activity of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzymes, potentially modulating their activity.
- Receptor Modulation : The compound may influence receptor activity through specific binding interactions, affecting various signaling pathways.
Biological Activity and Applications
Research indicates several biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that similar compounds exhibit anticancer activity, indicating potential for Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate in cancer therapy .
- Biochemical Probes : Its structure makes it a valuable tool in studying biochemical pathways and interactions, particularly in drug development .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit specific cancer cell lines, suggesting that Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate may possess similar capabilities .
-
Comparative Analysis with Related Compounds :
The unique combination of keto and trifluoromethyl functionalities in Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate enhances its reactivity compared to these similar compounds .
Compound Name Molecular Formula Key Features Methyl 2-trifluoromethylbenzoate C₁₁H₉F₃O₂ Lacks keto group Methyl 4-trifluoromethylbenzoate C₁₁H₉F₃O₂ Different trifluoromethyl positioning Methyl 2-acetylbenzoate C₉H₈O₃ Lacks trifluoromethyl
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate?
- Methodological Answer : The compound can be synthesized via multi-step esterification or deprotection strategies. For example, tert-butyl ester intermediates (e.g., tert-butyl 3-[...]propanoate) are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave protecting groups, followed by concentration under reduced pressure . Reaction progress should be monitored via LCMS (e.g., m/z 450 [M+H2O]+ or 818 [M+H]+) to confirm intermediate formation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Retention times under SQD-FA05 conditions (e.g., 0.90–1.15 minutes) provide preliminary purity assessment .
- LCMS : Confirm molecular ion peaks (e.g., m/z 450 [M+H2O]+) and adduct formation .
- HRMS/IR : Cross-validate with high-resolution mass spectrometry (HRMS) and infrared spectroscopy (e.g., IR peaks at 1744 cm⁻¹ for ester C=O) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After TFA-mediated deprotection, concentrate the crude product and purify via flash chromatography using gradients of ethyl acetate/hexanes. Monitor fractions via TLC and LCMS to isolate the target ester .
Q. How should researchers assess the compound’s stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store aliquots at 4°C, -20°C, and room temperature.
- Analyze degradation via HPLC at intervals (e.g., 1, 7, 30 days).
- Monitor hydrolytic stability by incubating in buffered solutions (pH 4–9) .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?
- Methodological Answer :
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from trifluoromethyl and aromatic protons.
- HRMS : Compare observed [M+H]+ with theoretical values (e.g., ±1 ppm error threshold).
- Cross-validation : Use X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm stereoelectronic effects .
Q. What mechanistic insights exist for trifluoromethyl group incorporation during synthesis?
- Methodological Answer :
- Electrophilic substitution : Trifluoromethyl groups are introduced via Ullmann coupling or directed ortho-metalation using CF₃ sources (e.g., CF₃Cu).
- Steric effects : The meta-trifluoromethyl group may hinder ester hydrolysis, requiring optimized reaction conditions (e.g., elevated temperatures) .
Q. How can researchers evaluate the compound’s bioactivity in inflammatory or oncological models?
- Methodological Answer :
- In vitro : Use THP-1 monocyte/macrophage cells to measure cytokine inhibition (e.g., IL-6, TNF-α) via ELISA. Pre-treat cells with 10–100 µM compound and assess NF-κB pathway modulation .
- In vivo : Administer via oral gavage in murine models and quantify plasma concentrations using LC-MS/MS to correlate pharmacokinetics with efficacy .
Q. What strategies are recommended for impurity profiling and quantification?
- Methodological Answer :
- HPLC-UV/MS : Use C18 columns and gradient elution to separate impurities (e.g., propanoic acid derivatives). Reference standards (e.g., 3-[...]propanoic acid, CAS 65322-85-2) aid identification .
- QbD approach : Optimize reaction parameters (e.g., stoichiometry, temperature) using design-of-experiments (DoE) to minimize byproducts like unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
